(1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
(1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 2-chlorophenyl groups and two N,N-dimethyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde and N,N-dimethylamine.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with N,N-dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **(1R,2R)-1,2-Bis(2-ch
Properties
Molecular Formula |
C16H18Cl2N2 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2-chlorophenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H18Cl2N2/c1-19-15(11-7-3-5-9-13(11)17)16(20-2)12-8-4-6-10-14(12)18/h3-10,15-16,19-20H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
OVKICWHBCIYOJE-HOTGVXAUSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1Cl)[C@H](C2=CC=CC=C2Cl)NC |
Canonical SMILES |
CNC(C1=CC=CC=C1Cl)C(C2=CC=CC=C2Cl)NC |
Origin of Product |
United States |
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